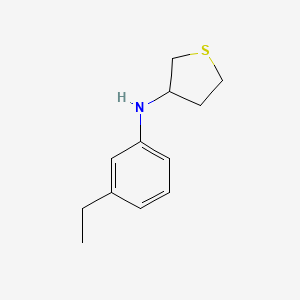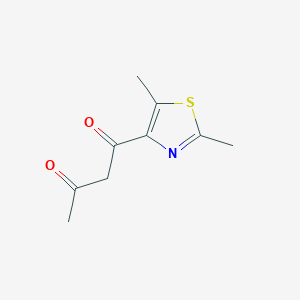
1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmaceutical and industrial applications . This compound, with its unique structure, holds significant potential in multiple scientific domains.
Preparation Methods
The synthesis of 1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione typically involves the reaction of thiazole derivatives with appropriate carbonyl compounds. One common method includes the condensation of 2-aminothiazoles with α-halocarbonyl compounds under mild conditions . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents such as lithium aluminum hydride can convert the compound into its corresponding thiazolidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions are prevalent, with the C-5 atom of the thiazole ring being particularly reactive. Major products from these reactions include substituted thiazoles and thiazolidines.
Scientific Research Applications
1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is utilized in the production of dyes, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione involves its interaction with various molecular targets. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, influencing biochemical pathways and enzyme activities . These interactions can modulate cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(Dimethyl-1,3-thiazol-4-yl)butane-1,3-dione can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1,3-thiazol-4-yl)butane-1,3-dione |
InChI |
InChI=1S/C9H11NO2S/c1-5(11)4-8(12)9-6(2)13-7(3)10-9/h4H2,1-3H3 |
InChI Key |
QTRIBCCMGKKYKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-Oxo-6-(trifluoromethyl)-1,2-dihydrophthalazin-2-yl]acetic acid](/img/structure/B13257996.png)
![2-Bromo-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13257999.png)
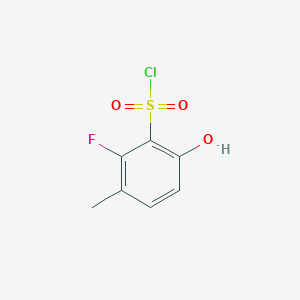
![3-[(Difluoromethyl)sulfanyl]propanoic acid](/img/structure/B13258008.png)
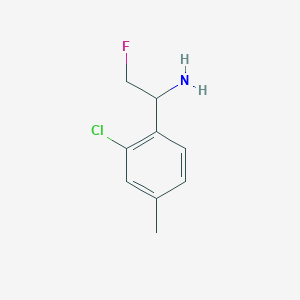
![n-(Pentan-2-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13258011.png)

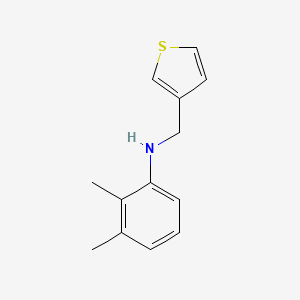
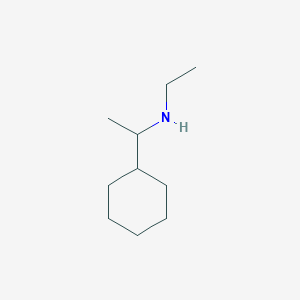
![5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13258027.png)
![2-[(Heptan-2-yl)amino]butan-1-ol](/img/structure/B13258031.png)

![Hexyl[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13258038.png)
